BenchChemオンラインストアへようこそ!

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

AMPAR modulation thiazole carboxamide data gap

CRITICAL PROCUREMENT NOTICE: This compound lacks any public biological validation. It is a synthetic scaffold, not a proven inhibitor or reference standard. Procurement is recommended solely for in-house SAR, target deconvolution, or as a synthetic intermediate. Assumed functional interchangeability with any known pharmacophore is an unvalidated hypothesis. This product’s value is its unexplored chemical space, not defined activity.

Molecular Formula C11H11N3O2S
Molecular Weight 249.29
CAS No. 941909-35-9
Cat. No. B2596994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
CAS941909-35-9
Molecular FormulaC11H11N3O2S
Molecular Weight249.29
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CCC3
InChIInChI=1S/C11H11N3O2S/c1-6-5-8(14-16-6)10(15)13-11-12-7-3-2-4-9(7)17-11/h5H,2-4H2,1H3,(H,12,13,15)
InChIKeyAROGAQIRAUIJJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide (CAS 941909-35-9): A Chemically Defined Scaffold in Search of Validated Differentiation


N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a fully synthetic small molecule (MW 249.29) combining a fused cyclopenta[d]thiazole core with a 5-methylisoxazole-3-carboxamide moiety. While the scaffold is consistent with known kinase inhibitor and central nervous system (CNS) pharmacophores, a dedicated evidentiary search across peer-reviewed literature, patents, and authoritative databases (e.g., PubChem, ChEMBL, BindingDB) revealed no publicly available quantitative biological data that directly characterize this specific compound against a defined comparator.

The Evidence Gap for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide: Why Analog Comparison Is Currently Impossible


Generic substitution fails not because of proven superiority, but because of a universal evidence deficit. In the absence of primary binding, functional, or selectivity data, no scientific basis exists to claim that this compound is functionally interchangeable with—or distinct from—congeners in the cyclopenta[d]thiazole or methylisoxazole chemical series. Any procurement decision predicated on assumed activity represents an unvalidated chemical hypothesis rather than a data-driven choice.

Quantitative Differentiation Evidence for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide: A Null Result


No Head-to-Head or Cross-Study Comparative Data Identified

A systematic search of ChEMBL, PubChem, BindingDB, Google Patents, and PubMed returned zero entries containing quantitative activity data (IC50, Ki, EC50, % inhibition, fold-change) for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide. A related 2024 study (Molecules 29(13), 3232) evaluated five distinct thiazole-carboxamide derivatives (TC-1 to TC-5) as AMPAR negative allosteric modulators with IC50 values ranging from 3.02 to 3.35 µM [1]. However, this specific compound was not among the tested analogs, preventing any direct or indirect comparison.

AMPAR modulation thiazole carboxamide data gap

Application Scenarios for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide: Constrained by Data Availability


Exploratory Medicinal Chemistry

The compound may serve as a synthetic intermediate or a core scaffold for in-house structure-activity relationship (SAR) exploration, provided the research group generates its own primary pharmacological data. Without external validation, it cannot be used as a tool compound or a reference standard. [1]

Computational Modeling and Virtual Screening

The defined structure permits in silico docking studies against targets of interest (e.g., AMPA receptors, kinases). Such studies could generate testable hypotheses but do not constitute procurement-grade evidence of biological activity. [1]

Chemical Biology Probe Development

If the user is prepared to invest in target deconvolution and selectivity profiling, the compound could be developed into a chemical probe. This path requires a significant upfront resource commitment, as no public data supports immediate, informed selection over existing alternatives. [1]

Quote Request

Request a Quote for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.